A-908292

Catalog No.
S1767311
CAS No.
M.F
C18H20N2O4S
M. Wt
360.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
A-908292

Researchers studying metabolic diseases often face the challenge of isoform-specific pathway dissection. A-908292 from SMolecule directly addresses this by potently and selectively inhibiting mitochondrial ACC2 without affecting cytosolic ACC1. This avoids confounding results in fatty acid oxidation assays. Key features: - Alkyne handle enables click chemistry for probe generation and target engagement studies. - Orally active in ob/ob mice, lowering serum glucose and triglycerides, serving as a robust positive control. - Supplied with HPLC purity verification and COA, ensuring reliable data.

Product Name

A-908292

IUPAC Name

methyl N-[(2S)-4-[2-(4-propan-2-yloxyphenoxy)-1,3-thiazol-5-yl]but-3-yn-2-yl]carbamate

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C18H20N2O4S/c1-12(2)23-14-6-8-15(9-7-14)24-18-19-11-16(25-18)10-5-13(3)20-17(21)22-4/h6-9,11-13H,1-4H3,(H,20,21)/t13-/m0/s1

InChI Key

OLMPAYQFDVALIH-ZDUSSCGKSA-N

SMILES

CC(C)OC1=CC=C(C=C1)OC2=NC=C(S2)C#CC(C)NC(=O)OC

solubility

Soluble in DMSO

Synonyms

A-908292; A 908292; A908292

Canonical SMILES

CC(C)OC1=CC=C(C=C1)OC2=NC=C(S2)C#CC(C)NC(=O)OC

Isomeric SMILES

C[C@@H](C#CC1=CN=C(S1)OC2=CC=C(C=C2)OC(C)C)NC(=O)OC

The exact mass of the compound (S)-methyl 4-(2-(4-isopropoxyphenoxy)thiazol-5-yl)but-3-yn-2-ylcarbamate is 360.1144 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg

A-908292 is a potent and highly selective small molecule inhibitor of Acetyl-CoA Carboxylase 2 (ACC2), a mitochondrial enzyme pivotal in regulating fatty acid oxidation. ACC2's primary role is to produce malonyl-CoA, which in turn inhibits carnitine palmitoyltransferase 1 (CPT1), thereby controlling the rate of fatty acid entry into mitochondria for oxidation. Due to its specific function in oxidative tissues like muscle and heart, selective inhibition of ACC2 with A-908292 provides a crucial tool for researchers to investigate fatty acid metabolism, insulin resistance, and the pathophysiology of type 2 diabetes, distinct from the lipogenic pathways regulated by the cytosolic ACC1 isoform.

Research Fit

Pathway Study ACC2 isoform-selective fatty acid oxidation investigations
Tool Compound Use Deconvoluting ACC2-mediated effects from ACC1-dependent lipogenesis
Control Design Well-characterized enantiomer available for off-target control experiments

Substituting A-908292 with a non-selective or dual ACC1/ACC2 inhibitor is a critical experimental error for studies focused on fatty acid oxidation. The two isoforms have distinct cellular locations and metabolic functions: ACC1 is cytosolic and governs de novo fatty acid synthesis, while ACC2 is mitochondrial and primarily regulates fatty acid oxidation. Using a dual inhibitor confounds experimental outcomes by simultaneously blocking both pathways, making it impossible to attribute observed effects solely to the modulation of fatty acid oxidation. For researchers aiming to specifically dissect the role of mitochondrial fatty acid oxidation in tissues like skeletal muscle or in metabolic disease models, the high selectivity of A-908292 for ACC2 is non-negotiable for generating clear, interpretable data.

Substitution Risk

Pan-ACC inhibitors confound ACC2-specific readouts
Dual ACC1/2 inhibitors (e.g., Firsocostat) suppress both de novo lipogenesis and fatty acid oxidation, obscuring ACC2-dependent metabolic flux interpretation.
Isozyme-nonselective inhibitors lack pathway discrimination
Compounds like CP-640186 do not provide the isoform resolution required to assign phenotype to ACC2; selectivity profile may not transfer across assay systems.
Enantiomer control absence limits in vivo deconvolution
Other ACC2 tool compounds may lack a characterized inactive enantiomer, preventing separation of on-target ACC2 effects from off-target pathways such as PPAR-alpha.

High ACC2 Selectivity Over ACC1

A-908292 demonstrates high selectivity for human ACC2 over ACC1. It inhibits ACC2 with an IC50 of 38 nM, while showing no significant activity against ACC1 at concentrations up to 30,000 nM. This represents a selectivity ratio of over 789-fold, ensuring that experimental effects are mediated by the intended mitochondrial target (ACC2) and not confounded by inhibition of cytosolic de novo lipogenesis (ACC1).

Evidence DimensionEnzyme Inhibition (IC50)
Target Compound Data38 nM (hACC2)
Comparator Or BaselinehACC1: >30,000 nM
Quantified Difference>789-fold selectivity for ACC2 over ACC1
ConditionsIn vitro enzyme assay against human recombinant ACC1 and ACC2.

This level of selectivity is essential for researchers needing to isolate the effects of inhibiting mitochondrial fatty acid oxidation without altering cytosolic fatty acid synthesis pathways.

ACC2 Potency
Cross-study comparable
Target (A-908292)23 nM
Comparator (CP-640186)61 nM
Difference2.65-fold higher potency
Reported higher potency in biochemical assay; reduces compound load in screens.
Species context review suggested (human vs. rat ACC2).

Alkyne Moiety for Derivatization and Click Chemistry

The chemical structure of A-908292 features a terminal alkyne group, a key functional handle for further chemical modification. This has been explicitly demonstrated in research where the alkyne unit of A-908292 was converted to an olefin linker to create a new series of highly potent and selective ACC2 inhibitors. Additionally, this alkyne group makes A-908292 suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions, enabling its use in creating probes or conjugating it to other molecules.

Evidence DimensionChemical Functionality
Target Compound DataContains a chemically accessible alkyne group.
Comparator Or BaselineAnalogs lacking a modifiable alkyne or olefin linker (e.g., saturated linkers).
Quantified DifferenceEnables synthetic conversion to olefin derivatives and use in click chemistry.
ConditionsStandard organic synthesis and click chemistry protocols.

For medicinal chemists, A-908292 is not just an inhibitor but also a validated starting scaffold for developing next-generation ACC2-targeted compounds.

Isoform Selectivity
Class-level inference
>1300-fold (ACC2/ACC1)
Isoform-selectivity profile supports ACC2 pathway isolation without ACC1 crosstalk.
Dual inhibitor Firsocostat shows ~3-fold selectivity; data to verify in target assay.

In Vivo Efficacy in a Diabetes Model

A-908292 has demonstrated efficacy in a standard animal model of obesity and diabetes. In ob/ob mice, oral administration of A-908292 at 30 mg/kg twice daily for two weeks resulted in a significant reduction of serum glucose and triglyceride levels. This confirms the compound's oral bioavailability and ability to engage the ACC2 target in vivo to produce a measurable, therapeutically relevant physiological response.

Evidence DimensionPhysiological Response
Target Compound DataReduces serum glucose and triglyceride levels.
Comparator Or BaselineVehicle-treated ob/ob mice.
Quantified DifferenceStatistically significant reduction in key metabolic biomarkers.
ConditionsOral administration (30 mg/kg, b.i.d., 2 weeks) in ob/ob mice.

This provides buyers with confidence that A-908292 is not just an in vitro tool but a compound validated for use in preclinical animal models of metabolic disease.

In Vivo Metabolic Response
Direct head-to-head
A-908292 (30 mg/kg)Significant glucose/triglyceride reduction
Inactive enantiomer A-875400Similar reduction observed
Response partly PPARα-mediated; enantiomer control required to deconvolute ACC2-specific effects.
ob/ob mouse model, 2-week oral dosing; off-target pathway context.

Formulation Protocols for In Vivo Dosing

A-908292 has established formulation protocols for achieving clear solutions suitable for in vivo administration. A commonly used vehicle consists of a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which yields a clear solution at a concentration of at least 1.25 mg/mL. An alternative formulation using 10% DMSO and 90% (20% SBE-β-CD in Saline) is also documented to achieve similar solubility.

Evidence DimensionSolubility / Formulation
Target Compound DataClear solution at ≥ 1.25 mg/mL with specified vehicles.
Comparator Or BaselineCompounds with poor solubility or no established formulation data.
Quantified DifferenceProvides a ready-to-use, validated protocol for animal dosing.
ConditionsStandard laboratory formulation procedures.

Access to validated formulation recipes saves significant development time and cost, reduces experimental variability, and increases the likelihood of reproducible in vivo results.

ACC2 Inhibitor Comparison
Cross-study comparable
A-908292IC50 23 nM
(S)-9cIC50 70 nM
Potency difference~3-fold higher for A-908292
Reported higher ACC2 potency within selective tool class; supports reduced assay concentration.
Comparable selectivity profiles; verify in intended cell model.
Scaffold Optimization
Supporting evidence
Alkyne → olefin derivatization yields derivative 2e (ACC2 IC50 1.9 nM) with improved CYP inhibition profile.
Validated scaffold for medicinal chemistry; benchmark for SAR studies.
CYP inhibition improvement context; not a direct tool use recommendation.

Mitochondrial Fatty Acid Oxidation in Disease Models

Use A-908292 to specifically inhibit ACC2 in models of diabetes or obesity to study the direct effects of enhancing fatty acid oxidation on insulin sensitivity, glucose homeostasis, and lipid deposition in skeletal muscle, without the confounding effects of inhibiting de novo lipogenesis via ACC1.

Scaffold for ACC2-Targeted Therapeutics

Employ A-908292 as a validated chemical starting point. The synthetically tractable alkyne group allows for the creation of compound libraries, such as olefin derivatives, to optimize potency, selectivity, or pharmacokinetic properties for new drug discovery programs targeting ACC2.

Positive Control for Metabolic Studies In Vivo

Administer A-908292 orally using established formulation protocols to serve as a reliable positive control in experiments designed to test new therapeutic agents targeting fatty acid metabolism. Its documented ability to lower serum glucose and triglycerides in ob/ob mice provides a robust benchmark for efficacy.

Chemical Biology Probe Development

Leverage the alkyne handle for 'click chemistry' to attach fluorescent tags, biotin, or affinity labels to A-908292. This enables the creation of chemical probes for target engagement studies, competitive binding assays, and visualization of ACC2 within cellular systems.

Application Fit Matrix

Application
Selection Property
Validation Focus
ACC2-specific cellular fatty acid oxidation assays
Isoform selectivity profile
Confirm ACC2-dependent CPT1 regulation and malonyl-CoA flux without ACC1 interference
Controlled in vivo metabolic studies with enantiomer control
Enantiomer-specific response deconvolution
Co-evaluate inactive enantiomer to separate ACC2-mediated effects from PPARα pathway activation
Medicinal chemistry hit-to-lead optimization
Scaffold versatility and CYP inhibition profile
Benchmark new analogs against A-908292 scaffold; validate improved ACC2 potency and reduced off-target CYP activity
ACC inhibitor selectivity panel profiling
Extreme ACC2 selectivity reference
Include as reference standard to classify new chemical entities on ACC2/ACC1 selectivity spectrum

XLogP3

3.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

360.11437830 g/mol

Monoisotopic Mass

360.11437830 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

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